2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves the alkylation of 2,3-dihydrobenzofuran with ethylene oxide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Another method involves the reduction of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-one using a reducing agent like sodium borohydride in methanol, followed by amination with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the initial synthesis of the benzofuran core, followed by functionalization to introduce the ethan-1-amine group. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted benzofurans with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine can be compared with other benzofuran derivatives such as:
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar structure but different functional group, used in different applications.
Benzofuran-3-ethanol: Another benzofuran derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific ethan-1-amine group, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVOQLHSCVKTGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295486 | |
Record name | 2,3-Dihydro-2-benzofuranethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910400-66-7 | |
Record name | 2,3-Dihydro-2-benzofuranethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910400-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-benzofuranethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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